molecular formula C15H15IO B13860005 1-(3-iodopropyl)-4-phenoxyBenzene CAS No. 142523-68-0

1-(3-iodopropyl)-4-phenoxyBenzene

Cat. No.: B13860005
CAS No.: 142523-68-0
M. Wt: 338.18 g/mol
InChI Key: RRGXEYJEXRUSMJ-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)-4-phenoxyBenzene is an organic compound that features an iodopropyl group attached to a phenoxybenzene core

Preparation Methods

The synthesis of 1-(3-iodopropyl)-4-phenoxyBenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-phenoxybenzaldehyde and 1,3-diiodopropane.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(3-Iodopropyl)-4-phenoxyBenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Iodopropyl)-4-phenoxyBenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-iodopropyl)-4-phenoxyBenzene involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the iodopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

1-(3-Iodopropyl)-4-phenoxyBenzene can be compared with similar compounds such as:

Properties

CAS No.

142523-68-0

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

IUPAC Name

1-(3-iodopropyl)-4-phenoxybenzene

InChI

InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2

InChI Key

RRGXEYJEXRUSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI

Origin of Product

United States

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